molecular formula C15H14FN3O B3139512 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one CAS No. 477846-09-6

6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

Cat. No. B3139512
CAS RN: 477846-09-6
M. Wt: 271.29 g/mol
InChI Key: APEDWHXZTRUYGM-UHFFFAOYSA-N
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Description

The compound “6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one” is a derivative of the 1,5-benzodiazepin-2-one structure . Benzodiazepines are known as powerful scaffolds and building blocks for the construction of a wide variety of heterocyclic compounds that play efficient roles in medicinal and industrial chemistry .


Synthesis Analysis

Benzodiazepines can be synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates . Another approach involves the use of multicomponent reactions (MCRs) as a result of their potential contribution to green and sustainable chemistry .


Molecular Structure Analysis

The molecular structure of 1,5-benzodiazepin-2-one derivatives has been studied using X-ray crystallography, Hirshfeld surface analysis, and density functional theory . These studies provide insights into the crystallographic and electronic properties of these compounds .


Chemical Reactions Analysis

The photochemical mechanism of 1,5-benzodiazepin-2-one has been studied using electronic structure calculations and nonadiabatic surface-hopping dynamics simulations . Three nonadiabatic decay pathways that efficiently populate the ground state from the Franck–Condon region have been proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5-benzodiazepin-2-one derivatives have been studied using various techniques . These compounds have been used as fluorogenic probes for the detection of biothiols .

Mechanism of Action

The mechanism of action of 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves binding to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitters in the brain. This leads to a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the binding of GABA to the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA neurotransmitters in the brain. However, one of the limitations of this compound is its short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the study of 6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one. One potential direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as dopamine and serotonin. Additionally, further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one has been studied for its potential applications in various scientific research fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.

properties

IUPAC Name

6-(3-fluoropropyl)-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-8-4-10-19-13-7-2-1-6-12(13)18-14-11(15(19)20)5-3-9-17-14/h1-3,5-7,9H,4,8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEDWHXZTRUYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(C=CC=N3)C(=O)N2CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
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6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
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6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
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6-(3-fluoropropyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one

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